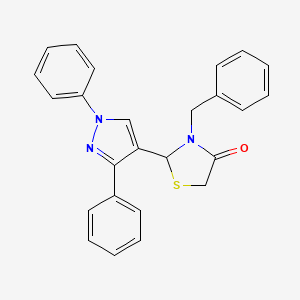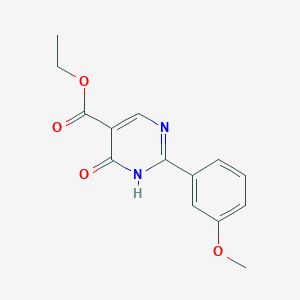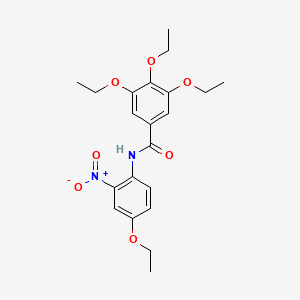
N-(5-tert-butyl-3-isoxazolyl)-5-isopropyl-3-thiophenecarboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(5-tert-butyl-3-isoxazolyl)-5-isopropyl-3-thiophenecarboxamide, also known as A-967079, is a compound that has gained attention in the scientific community due to its potential therapeutic applications. It is a selective antagonist of the transient receptor potential V1 (TRPV1) channel, which is involved in pain perception and inflammation.
Mécanisme D'action
N-(5-tert-butyl-3-isoxazolyl)-5-isopropyl-3-thiophenecarboxamide is a selective antagonist of the TRPV1 channel, which is involved in pain perception and inflammation. This channel is activated by various stimuli, including heat, capsaicin, and acid. By blocking the TRPV1 channel, N-(5-tert-butyl-3-isoxazolyl)-5-isopropyl-3-thiophenecarboxamide reduces the transmission of pain signals and decreases inflammation.
Biochemical and Physiological Effects:
N-(5-tert-butyl-3-isoxazolyl)-5-isopropyl-3-thiophenecarboxamide has been shown to reduce pain and inflammation in animal models without causing significant side effects. It does not affect motor function or cognitive ability, and it does not produce tolerance or dependence. N-(5-tert-butyl-3-isoxazolyl)-5-isopropyl-3-thiophenecarboxamide has also been shown to be effective in reducing hyperalgesia, which is a heightened sensitivity to pain.
Avantages Et Limitations Des Expériences En Laboratoire
N-(5-tert-butyl-3-isoxazolyl)-5-isopropyl-3-thiophenecarboxamide is a valuable tool for studying the role of the TRPV1 channel in pain and inflammation. It is highly selective for this channel and does not affect other ion channels or receptors. However, it is important to note that N-(5-tert-butyl-3-isoxazolyl)-5-isopropyl-3-thiophenecarboxamide is not a perfect antagonist and may have off-target effects at high concentrations.
Orientations Futures
There are several potential future directions for research on N-(5-tert-butyl-3-isoxazolyl)-5-isopropyl-3-thiophenecarboxamide. One area of interest is the development of more potent and selective TRPV1 antagonists for use in pain management and inflammation. Another area of interest is the investigation of the role of TRPV1 in other physiological processes, such as thermoregulation and metabolism. Additionally, the potential use of N-(5-tert-butyl-3-isoxazolyl)-5-isopropyl-3-thiophenecarboxamide in combination with other drugs for the treatment of pain and inflammation could be explored.
Méthodes De Synthèse
The synthesis of N-(5-tert-butyl-3-isoxazolyl)-5-isopropyl-3-thiophenecarboxamide involves the reaction of 5-isopropyl-3-thiophenecarboxylic acid with tert-butyl nitrite and sodium azide to form the corresponding 5-tert-butyl-3-isoxazolyl derivative. This intermediate is then reacted with 5-chloro-2-methoxybenzamide to yield N-(5-tert-butyl-3-isoxazolyl)-5-isopropyl-3-thiophenecarboxamide.
Applications De Recherche Scientifique
N-(5-tert-butyl-3-isoxazolyl)-5-isopropyl-3-thiophenecarboxamide has been extensively studied for its potential therapeutic applications in pain management and inflammation. It has been shown to be effective in reducing pain in animal models of neuropathic pain, inflammatory pain, and cancer pain. It has also been shown to reduce inflammation in animal models of rheumatoid arthritis and inflammatory bowel disease.
Propriétés
IUPAC Name |
N-(5-tert-butyl-1,2-oxazol-3-yl)-5-propan-2-ylthiophene-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20N2O2S/c1-9(2)11-6-10(8-20-11)14(18)16-13-7-12(19-17-13)15(3,4)5/h6-9H,1-5H3,(H,16,17,18) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AFHMNRQRHURAMV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC(=CS1)C(=O)NC2=NOC(=C2)C(C)(C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
292.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(5-tert-butyl-1,2-oxazol-3-yl)-5-(propan-2-yl)thiophene-3-carboxamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-ethyl-4-[(5-methyl-3-thienyl)carbonyl]piperazine](/img/structure/B5126646.png)
![2-(4-chlorophenoxy)-N-(4-{[(2,6-dimethyl-4-pyrimidinyl)amino]sulfonyl}phenyl)acetamide](/img/structure/B5126650.png)
![3-(4-fluorophenyl)-3-[(4-methylphenyl)amino]-1-phenyl-1-propanone](/img/structure/B5126654.png)

![cyclohexyl 4-[4-(acetyloxy)-3-ethoxyphenyl]-2,7,7-trimethyl-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarboxylate](/img/structure/B5126657.png)
![2-{[4-ethyl-5-(4-pyridinyl)-4H-1,2,4-triazol-3-yl]thio}-N-(2-methoxy-5-methylphenyl)acetamide](/img/structure/B5126665.png)
![2-methoxy-5-methyl-N-(4-methylphenyl)-N-[2-oxo-2-(1-pyrrolidinyl)ethyl]benzenesulfonamide](/img/structure/B5126667.png)
![N-(3,4-dimethylphenyl)-2-[5-(4-fluorobenzylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]acetamide](/img/structure/B5126669.png)
![1-[1-(3-methoxyphenyl)-1H-pyrazol-4-yl]-N-methyl-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]methanamine](/img/structure/B5126675.png)
![5-[4-(4-morpholinylcarbonyl)-1-piperidinyl]-6-(4-thiomorpholinyl)[1,2,5]oxadiazolo[3,4-b]pyrazine](/img/structure/B5126684.png)

![1-(2,3-dihydro-1,4-benzodioxin-6-ylcarbonyl)-4-[3-(trifluoromethyl)phenyl]piperazine](/img/structure/B5126703.png)

